Binding Affinity at Human Adenosine A2A Receptor (A2AR)
The compound 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea displaces [3H]NECA binding to recombinant human adenosine A2A receptor with a Ki of 3,570 nM [1]. In contrast, the prototypical A2A antagonist ZM 241385 has a reported Ki of ~1.4 nM in a comparable [3H]ZM 241385 binding assay [2]. The target compound is approximately 2,500-fold weaker than the reference antagonist. However, its affinity is 280-fold higher than the non-selective adenosine receptor antagonist caffeine, which exhibits a Ki of ~1,000,000 nM at human A2AR [3]. This places the compound in a unique intermediate affinity range not occupied by common pharmacological tools.
| Evidence Dimension | Binding affinity (Ki) at human adenosine A2A receptor |
|---|---|
| Target Compound Data | Ki = 3,570 nM (3.57 µM) |
| Comparator Or Baseline | ZM 241385 (high-affinity antagonist): Ki = ~1.4 nM; Caffeine (low-affinity antagonist): Ki = ~1,000,000 nM |
| Quantified Difference | ~2,500-fold weaker than ZM 241385; ~280-fold more potent than caffeine |
| Conditions | Displacement of [3H]NECA from recombinant human A2AR expressed in CHO cell membranes, 3 hr incubation, microbeta scintillation counting [1]. Comparator data from published literature using similar radioligand binding protocols [REFS-2, REFS-3]. |
Why This Matters
The intermediate A2AR affinity is relevant for probe design aiming to avoid the strong immunosuppressive effects of high-affinity A2A antagonists while retaining measurable receptor engagement.
- [1] BindingDB. (n.d.). BDBM50189179 (CHEMBL3088336). Affinity Data for Adenosine A2A Receptor. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50189179 View Source
- [2] Ongini, E., Dionisotti, S., Gessi, S., Irenius, E., & Fredholm, B. B. (1999). Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(1), 7–10. View Source
- [3] Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Klotz, K. N., & Linden, J. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527–552. View Source
